REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([C:7](=[O:8])[O:9][CH2:10][CH3:11])[s:6]1.[C:20](=[O:21])([O-:22])[O-:23].[CH3:12][C:13]1([CH3:19])[NH:14][CH2:15][CH2:16][NH:17][CH2:18]1.[CH3:26][c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1.[Cs+:24].[Cs+:25].[O-:34][C:35]([CH3:36])=[O:37].[O-:38][C:39]([CH3:40])=[O:41].[Pd+2:33]>>[c:2]1([N:17]2[CH2:16][CH2:15][NH:14][C:13]([CH3:12])([CH3:19])[CH2:18]2)[cH:3][cH:4][c:5]([C:7](=[O:8])[O:9][CH2:10][CH3:11])[s:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccc(Br)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CNCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Pd+2]
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Name
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|
Type
|
product
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Smiles
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CCOC(=O)c1ccc(N2CCNC(C)(C)C2)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |